molecular formula C17H17N3O B11142841 N-(1-isopropyl-1H-indol-4-yl)nicotinamide

N-(1-isopropyl-1H-indol-4-yl)nicotinamide

Cat. No.: B11142841
M. Wt: 279.34 g/mol
InChI Key: LBCCBMFNUPFPTM-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)nicotinamide is a synthetic compound that combines the structural features of an indole and a nicotinamide Indole derivatives are known for their significant biological activities, while nicotinamide is a form of vitamin B3, essential for various biological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)nicotinamide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.

Major Products

    Oxidation: Formation of indole N-oxide.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)nicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)nicotinamide is unique due to its specific isopropyl substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its binding affinity to certain targets or alter its metabolic stability compared to its analogs.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12(2)20-10-8-14-15(6-3-7-16(14)20)19-17(21)13-5-4-9-18-11-13/h3-12H,1-2H3,(H,19,21)

InChI Key

LBCCBMFNUPFPTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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